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Compound of Interest

Compound Name: Elacridar Hydrochloride

Cat. No.: B7934595 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Elacridar (GF120918) is a potent third-generation, dual inhibitor of the ATP-binding cassette

(ABC) transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein

(BCRP/ABCG2).[1][2][3] These transporters are key players in multidrug resistance (MDR) in

cancer, actively effluxing a wide range of chemotherapeutic agents from cancer cells, thereby

reducing their intracellular concentration and efficacy.[4][5] Elacridar has been shown to

reverse this resistance and re-sensitize cancer cells to various cytotoxic drugs.[4][6][7] These

application notes provide detailed protocols for in vitro models to test the efficacy of Elacridar in

overcoming P-gp and BCRP-mediated drug resistance.

Core Concepts: Mechanism of Action
Elacridar functions by competitively inhibiting the substrate binding sites of P-gp and BCRP,

thus preventing the efflux of chemotherapeutic drugs. This leads to an increased intracellular

accumulation of the cytotoxic agent, restoring its therapeutic effect.
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Caption: Elacridar's mechanism of action in overcoming multidrug resistance.

Experimental Protocols
Cell Line Selection and Culture
The choice of cell lines is critical for evaluating Elacridar's efficacy. It is essential to use cell

lines with well-characterized expression of P-gp and/or BCRP. A common approach is to use a

parental sensitive cell line and its drug-resistant counterpart that overexpresses the transporter

of interest.

Recommended Cell Lines:

Ovarian Cancer: A2780 (sensitive) and A2780TR1/A2780TR2 (Topotecan-resistant, BCRP

overexpressing)[4]; A2780PR1/A2780PR2 (Paclitaxel-resistant, P-gp overexpressing).[6]

Chronic Myeloid Leukemia: K562, LAMA-84 (sensitive) and K562-RC, K562-RD (drug-

resistant, P-gp and BCRP overexpressing).[4]

Kidney Cancer: ACHN, Caki-1, 786-O.[1]
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Breast Cancer: MCF-7.[1]

Non-Small Cell Lung Cancer: H1299 and H1299-DR (Docetaxel-resistant, P-gp

overexpressing).[8]

Transfected Cell Lines: MDCKII cells transfected with human MDR1 (P-gp) or BCRP.[9][10]

General Cell Culture Protocol:

Culture cells in the recommended medium supplemented with 10% fetal bovine serum and

1% penicillin-streptomycin.

Maintain cells in a humidified incubator at 37°C with 5% CO2.

For resistant cell lines, it may be necessary to maintain selective pressure by including a low

concentration of the resistance-inducing drug in the culture medium. This should be removed

prior to experiments to avoid interference.

Cytotoxicity and Re-sensitization Assays (MTT Assay)
This assay determines the ability of Elacridar to restore the sensitivity of resistant cells to

chemotherapeutic agents.

Protocol:

Seed cells in 96-well plates at a density of 3.0 x 10^3 cells per well and allow them to adhere

for 24 hours.[1]

Prepare serial dilutions of the chemotherapeutic drug (e.g., Paclitaxel, Doxorubicin,

Topotecan) with and without a fixed concentration of Elacridar (e.g., 0.1 µM, 1 µM, 2 µM, 5

µM).[4][6] A vehicle control (e.g., 0.1% DMSO) should also be included.[1]

Remove the culture medium from the wells and add the drug-containing medium.

Incubate the plates for 72 hours.[4][6]

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[1]

Measure the absorbance at 540 nm with a reference wavelength of 650 nm using a

microplate reader.[1]

Calculate cell viability as a percentage of the untreated control.

Determine the IC50 (the concentration of drug that inhibits cell growth by 50%) values from

the dose-response curves.
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Caption: Workflow for the MTT-based cytotoxicity and re-sensitization assay.

Transporter Activity Assays (Fluorescent Substrate
Accumulation)
These assays directly measure the inhibitory effect of Elacridar on the efflux activity of P-gp

and BCRP using fluorescent substrates.

Common Fluorescent Substrates:

BCRP: Hoechst 33342, Mitoxantrone (MIT).[4]

P-gp: Calcein-AM, Rhodamine-123.[6][11]

Protocol (Flow Cytometry):

Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.

Pre-incubate the cells with various concentrations of Elacridar (e.g., 0.1 µM, 1 µM, 2 µM, 5

µM) or a vehicle control for 30 minutes at 37°C.[4]
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Add the fluorescent substrate (e.g., Hoechst 33342 at 5 µM) and incubate for a further 60-90

minutes at 37°C in the dark.

Wash the cells twice with ice-cold PBS.

Resuspend the cells in fresh PBS and analyze the intracellular fluorescence using a flow

cytometer.

An increase in fluorescence in Elacridar-treated cells compared to the control indicates

inhibition of transporter efflux.
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Caption: Workflow for the fluorescent substrate accumulation assay via flow cytometry.

Vesicular Transport Assay
This assay utilizes inside-out membrane vesicles from cells overexpressing the transporter of

interest to directly measure the ATP-dependent transport of a substrate and its inhibition by

Elacridar.

Protocol:

Prepare inside-out membrane vesicles from cells overexpressing P-gp or BCRP.

Incubate the vesicles with a radiolabeled or fluorescent substrate of the transporter in the

presence and absence of ATP.

To test for inhibition, co-incubate the vesicles with the substrate, ATP, and varying

concentrations of Elacridar.

After incubation, rapidly filter the mixture to separate the vesicles from the assay buffer.

Quantify the amount of substrate trapped inside the vesicles using liquid scintillation counting

or fluorescence measurement.
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A decrease in ATP-dependent transport in the presence of Elacridar indicates inhibition.

Data Presentation
Table 1: Re-sensitization of Paclitaxel (PAC)-Resistant
Ovarian Cancer Cells by Elacridar

Cell Line Treatment IC50 (ng/mL)
Fold Change in
Sensitivity

A2780PR1 PAC alone 755 -

PAC + 0.1 µM

Elacridar
4.66 162-fold

PAC + 1 µM Elacridar 4.04 187-fold

A2780PR2 PAC alone 1970 -

PAC + 0.1 µM

Elacridar
4.96 397-fold

PAC + 1 µM Elacridar 4.07 483-fold

Data adapted from a

study on P-gp

overexpressing

ovarian cancer cell

lines.[6]

Table 2: Re-sensitization of Topotecan (TOP)-Resistant
Ovarian Cancer Cells by Elacridar
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Cell Line Treatment IC50 (ng/mL)
Fold Change in
Sensitivity

A2780TR1 TOP alone 204.68 -

TOP + 0.1 µM

Elacridar
18.81 10.88-fold

TOP + 1 µM Elacridar 15.29 13.65-fold

TOP + 2 µM Elacridar 14.99 13.65-fold

TOP + 5 µM Elacridar 12.05 16.98-fold

A2780TR2 TOP alone 132.00 -

TOP + 0.1 µM

Elacridar
15.54 8.50-fold

TOP + 1 µM Elacridar 12.33 10.71-fold

TOP + 2 µM Elacridar 11.23 11.75-fold

TOP + 5 µM Elacridar 9.87 13.37-fold

Data adapted from a

study on BCRP

overexpressing

ovarian cancer cell

lines.[4]

Conclusion
The in vitro models and protocols described provide a robust framework for evaluating the

efficacy of Elacridar as a P-gp and BCRP inhibitor. These assays are essential for determining

its potential to overcome multidrug resistance in various cancer types and for elucidating its

mechanism of action. Consistent and well-documented experimental procedures are crucial for

obtaining reliable and reproducible data in the development of novel cancer therapeutic

strategies involving Elacridar.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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